tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a bromobenzamido group, and a cyclohexylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.
Introduction of the bromobenzamido group: This step involves the reaction of the cyclohexylcarbamate intermediate with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be employed.
Major Products Formed
Substitution reactions: Products will vary depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products will depend on the specific reaction conditions and reagents.
Scientific Research Applications
tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
tert-Butyl (1R*,4R*)-4-(3-bromobenzamido)cyclohexylcarbamate can be compared with other similar compounds, such as:
- tert-Butyl (1R,4R)-4-(3-chlorobenzamido)cyclohexylcarbamate**: Similar structure but with a chlorine atom instead of bromine.
- tert-Butyl (1R,4R)-4-(3-fluorobenzamido)cyclohexylcarbamate**: Similar structure but with a fluorine atom instead of bromine.
- tert-Butyl (1R,4R)-4-(3-iodobenzamido)cyclohexylcarbamate**: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
tert-butyl N-[4-[(3-bromobenzoyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-15-9-7-14(8-10-15)20-16(22)12-5-4-6-13(19)11-12/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQADRHWUUVPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.